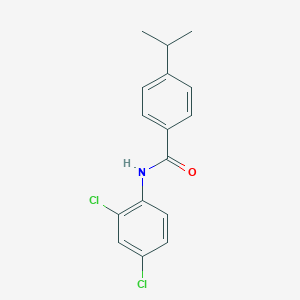
N-(2,4-dichlorophenyl)-4-isopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diclofenac was first synthesized in 1966 by Ciba-Geigy (now Novartis) and was approved for medical use in 1973. It belongs to the class of NSAIDs, which inhibit the enzyme cyclooxygenase (COX) and thereby reduce the production of prostaglandins, which are responsible for pain and inflammation. Diclofenac is available in various forms, including tablets, capsules, injections, and gels.
作用机制
Diclofenac works by inhibiting the activity of N-(2,4-dichlorophenyl)-4-isopropylbenzamide, which is responsible for the production of prostaglandins. Prostaglandins are involved in the initiation and maintenance of the inflammatory response, and their inhibition leads to a reduction in pain and inflammation. Diclofenac also inhibits the activity of lipoxygenase, which is involved in the production of leukotrienes, another class of inflammatory mediators.
Biochemical and physiological effects:
Diclofenac has been shown to have various biochemical and physiological effects, including the inhibition of ROS production, the modulation of certain enzymes involved in inflammation and pain, and the reduction of cytokine production. It has also been shown to have analgesic, anti-inflammatory, and antipyretic effects.
实验室实验的优点和局限性
Diclofenac is widely used in laboratory experiments due to its well-established anti-inflammatory and analgesic properties. It is relatively inexpensive and readily available, making it a popular choice for researchers. However, diclofenac has some limitations, including its potential toxicity and the fact that it may interfere with other biochemical processes.
未来方向
There are several areas of future research for diclofenac. One area is the investigation of its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties. Another area of research is the development of new formulations of diclofenac that can enhance its efficacy and reduce its toxicity. Additionally, further studies are needed to elucidate the precise mechanisms of action of diclofenac and to identify potential new targets for its use.
合成方法
The synthesis of diclofenac involves the reaction between 2,4-dichlorobenzonitrile and 4-isopropylphenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with dimethylamine and acetic anhydride to yield diclofenac. The overall yield of the synthesis is around 50%.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in various scientific research studies to investigate its effects on different physiological and biochemical processes. For example, diclofenac has been shown to inhibit the production of reactive oxygen species (ROS) and to modulate the activity of certain enzymes involved in inflammation and pain.
属性
分子式 |
C16H15Cl2NO |
|---|---|
分子量 |
308.2 g/mol |
IUPAC 名称 |
N-(2,4-dichlorophenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H15Cl2NO/c1-10(2)11-3-5-12(6-4-11)16(20)19-15-8-7-13(17)9-14(15)18/h3-10H,1-2H3,(H,19,20) |
InChI 键 |
WKFJLCSDQDMRRR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B263715.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B263721.png)
![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)


![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)


